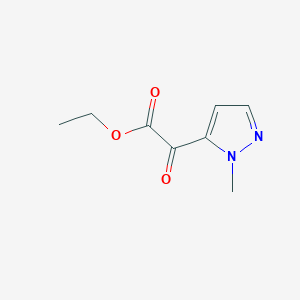

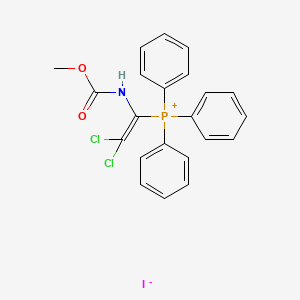

![molecular formula C10H12ClN3OS B2591921 [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride CAS No. 1417634-53-7](/img/structure/B2591921.png)

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . It also has a methoxyphenyl group attached to the thiadiazole ring, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the methoxyphenyl group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present . The methoxyphenyl group could also participate in various reactions, particularly those involving the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could contribute to its chemical reactivity . The methoxyphenyl group could influence its solubility and other physical properties .Scientific Research Applications

Photodynamic Therapy Applications Thiadiazole derivatives exhibit notable properties as photosensitizers in photodynamic therapy (PDT) for cancer treatment. For instance, a study on zinc phthalocyanine substituted with thiadiazole and benzenesulfonamide derivatives demonstrated these compounds' potential in PDT, owing to their excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers in effectively targeting and treating cancerous cells through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity Thiadiazole derivatives have also been explored for their antimicrobial properties. A study involving novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones demonstrated significant antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. This suggests the potential use of thiadiazole derivatives as lead compounds for developing new antimicrobial agents (Murthy & Shashikanth, 2012).

Corrosion Inhibition Another application area of thiadiazole derivatives is in corrosion inhibition, particularly for metals in acidic environments. Research into 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a novel corrosion inhibitor for mild steel in hydrochloric acid medium showed a protection degree of approximately 98%, indicating the efficacy of thiadiazole derivatives in protecting metal surfaces from corrosion. This study highlights the potential for developing new corrosion inhibitors based on thiadiazole chemistry (Attou et al., 2020).

Anticonvulsant Activity Thiadiazole derivatives have also been studied for their potential anticonvulsant activity. A specific study on the stereochemical basis for activity in thiadiazole anticonvulsants highlighted the molecular interactions and potential mechanisms of action similar to known anticonvulsant drugs. This suggests the utility of thiadiazole derivatives in developing new treatments for epilepsy and related disorders (Camerman et al., 2005).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name |

[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSOKFWGGMFGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

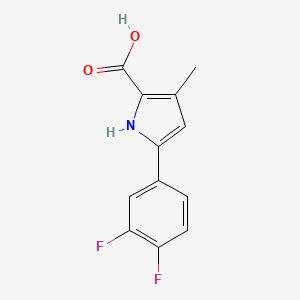

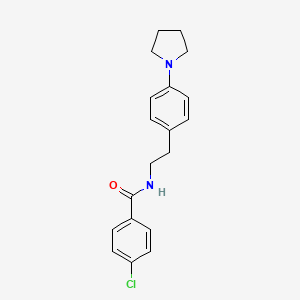

![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2591841.png)

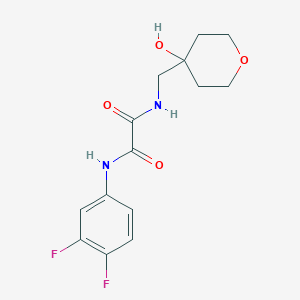

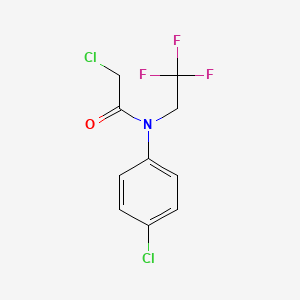

![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)

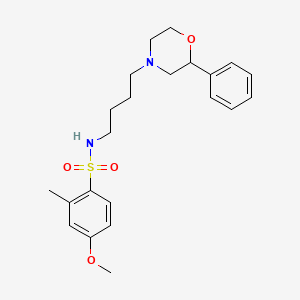

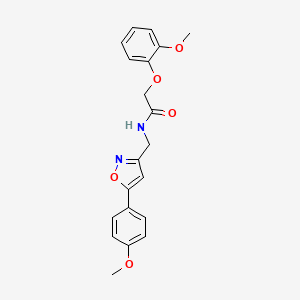

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2591843.png)

![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2591858.png)

![N-[4-chloro-3-(3-chloropropyl)-5-formyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)